molecular formula C17H18O B12556044 [3-(Benzyloxy)but-1-en-1-yl]benzene CAS No. 166021-49-4

[3-(Benzyloxy)but-1-en-1-yl]benzene

Cat. No.: B12556044
CAS No.: 166021-49-4
M. Wt: 238.32 g/mol
InChI Key: LTIDKUATKVFXDV-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)but-1-en-1-yl]benzene is an organic compound with the molecular formula C16H16O It consists of a benzene ring substituted with a benzyloxy group and a butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Benzyloxy)but-1-en-1-yl]benzene can be achieved through several methods. One common approach involves the Wittig rearrangement of allyl benzyl ether. For instance, 1-[(1E)-3-(Benzyloxy)prop-1-en-1-yl]adamantane reacts with butyllithium to give [2,3]- and [1,2]-rearrangement products . Another method involves the deprotective oxidation of allylic ethers using molecular iodine in 1,4-dioxane/water at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

[3-(Benzyloxy)but-1-en-1-yl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[3-(Benzyloxy)but-1-en-1-yl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Benzyloxy)but-1-en-1-yl]benzene involves its reactivity at the benzylic position. The benzyloxy group stabilizes the intermediate formed during reactions, facilitating various chemical transformations. For example, in oxidation reactions, the benzylic position is particularly reactive due to the stabilization provided by the benzyloxy group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Benzyloxy)but-1-en-1-yl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both a benzyloxy group and a butenyl group allows for a variety of chemical transformations that are not possible with simpler compounds.

Properties

CAS No.

166021-49-4

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

4-phenylbut-3-en-2-yloxymethylbenzene

InChI

InChI=1S/C17H18O/c1-15(12-13-16-8-4-2-5-9-16)18-14-17-10-6-3-7-11-17/h2-13,15H,14H2,1H3

InChI Key

LTIDKUATKVFXDV-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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